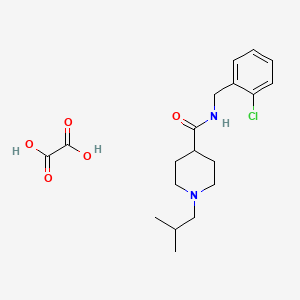
N-(2-chlorobenzyl)-1-isobutyl-4-piperidinecarboxamide oxalate
Übersicht
Beschreibung
N-(2-chlorobenzyl)-1-isobutyl-4-piperidinecarboxamide oxalate, commonly known as BTCP, is a chemical compound that belongs to the family of piperidinecarboxamides. It is a potent analgesic drug that has been extensively studied for its potential use in the treatment of chronic pain. In
Wirkmechanismus
BTCP exerts its analgesic effect by binding to the mu-opioid receptor, which is a G-protein coupled receptor that is involved in the modulation of pain. When BTCP binds to the mu-opioid receptor, it activates a cascade of intracellular signaling events that ultimately lead to the inhibition of pain transmission. BTCP also has an affinity for the delta-opioid receptor, which is another G-protein coupled receptor involved in pain modulation.
Biochemical and Physiological Effects
BTCP has been shown to have a potent analgesic effect, which is mediated through its interaction with the mu-opioid receptor. It has also been shown to have anxiolytic and anticonvulsant effects, as well as a lower potential for abuse and dependence compared to other opioids. BTCP has been shown to have a longer duration of action compared to other opioids, which may make it a more attractive option for the treatment of chronic pain.
Vorteile Und Einschränkungen Für Laborexperimente
BTCP has several advantages for use in lab experiments. It has a potent analgesic effect, which makes it a useful tool for studying pain modulation. It also has a lower potential for abuse and dependence compared to other opioids, which makes it a safer option for use in animal studies. However, BTCP is a controlled substance, which may make it difficult to obtain for use in lab experiments.
Zukünftige Richtungen
There are several future directions for research on BTCP. One area of research is the development of novel analogs of BTCP that have improved potency and selectivity for the mu-opioid receptor. Another area of research is the investigation of the mechanism of action of BTCP, which may lead to the development of new analgesic drugs. Additionally, research on the potential use of BTCP in the treatment of opioid addiction is an area of active investigation.
Wissenschaftliche Forschungsanwendungen
BTCP has been extensively studied for its potential use in the treatment of chronic pain. It has been shown to have a potent analgesic effect, which is mediated through its interaction with the mu-opioid receptor. BTCP has also been studied for its potential use in the treatment of opioid addiction, as it has been shown to have a lower potential for abuse and dependence compared to other opioids.
Eigenschaften
IUPAC Name |
N-[(2-chlorophenyl)methyl]-1-(2-methylpropyl)piperidine-4-carboxamide;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN2O.C2H2O4/c1-13(2)12-20-9-7-14(8-10-20)17(21)19-11-15-5-3-4-6-16(15)18;3-1(4)2(5)6/h3-6,13-14H,7-12H2,1-2H3,(H,19,21);(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMAQDWDTCSNVJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCC(CC1)C(=O)NCC2=CC=CC=C2Cl.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2-methoxyethyl)(4-methylbenzyl)[4-(methylsulfonyl)benzyl]amine](/img/structure/B3949455.png)

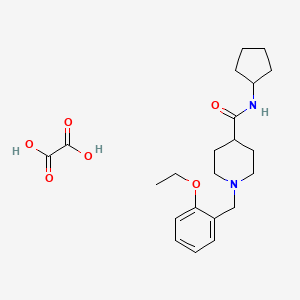
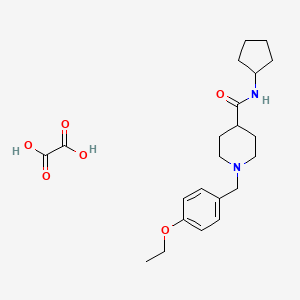
![1-[3-(benzyloxy)benzyl]-N-cyclopentyl-4-piperidinecarboxamide oxalate](/img/structure/B3949518.png)
![1-[4-(benzyloxy)-3-methoxybenzyl]-N-cyclopentyl-4-piperidinecarboxamide oxalate](/img/structure/B3949522.png)
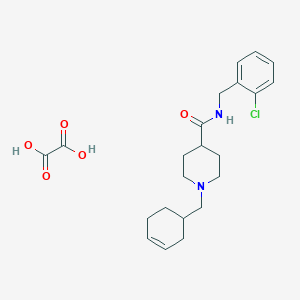


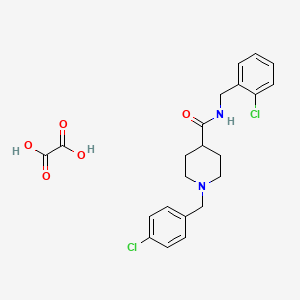
![N-(2-chlorobenzyl)-1-[(3-methyl-2-thienyl)methyl]-4-piperidinecarboxamide oxalate](/img/structure/B3949552.png)


![1-[3-(benzyloxy)benzyl]-N-(2-chlorobenzyl)-4-piperidinecarboxamide](/img/structure/B3949573.png)